An In-depth Technical Guide to Boc-His(Trt)-Aib-OH: A Key Intermediate in Peptide Synthesis
An In-depth Technical Guide to Boc-His(Trt)-Aib-OH: A Key Intermediate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-His(Trt)-Aib-OH is a highly valuable dipeptide derivative utilized extensively in solid-phase peptide synthesis (SPPS). Its unique structure, incorporating a Boc-protected N-terminus, a Trt-protected histidine side chain, and the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), offers significant advantages in the synthesis of complex and conformationally constrained peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its synthesis, analysis, and utilization in peptide synthesis.
Introduction
Boc-His(Trt)-Aib-OH, chemically known as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid, is a crucial building block in the field of peptide chemistry.[1] The strategic incorporation of the bulky trityl (Trt) group on the imidazole (B134444) side chain of histidine minimizes racemization, a common challenge associated with this amino acid during peptide coupling.[1] The presence of α-aminoisobutyric acid (Aib) induces a helical conformation in the resulting peptide, enhancing its structural stability and resistance to enzymatic degradation.[1] Furthermore, the acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-terminus makes it fully compatible with Boc-based SPPS strategies.[1] This dipeptide is particularly noted for its role as a key intermediate in the synthesis of peptide therapeutics, including the GLP-1 receptor agonist Semaglutide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Boc-His(Trt)-Aib-OH is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2061897-68-3 | [1] |
| Molecular Formula | C₃₄H₃₈N₄O₅ | [1] |
| Molecular Weight | 582.7 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (HPLC) | [1] |
| pKa | 3.43 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMF and NMP; slightly soluble in chloroform (B151607) and DMSO. | [1] |
| Storage | Recommended storage at -20°C to ensure long-term stability. | [1] |
Structural Features and Key Advantages
The unique combination of protecting groups and the Aib residue in Boc-His(Trt)-Aib-OH provides several key advantages in peptide synthesis.
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Reduced Racemization: The sterically hindering Trityl (Trt) group on the histidine imidazole side chain effectively prevents racemization during activation and coupling steps.[1]
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Enhanced Peptide Stability: The α,α-disubstituted nature of Aib promotes the formation of stable helical secondary structures within the peptide chain, leading to increased resistance to proteolytic degradation and a longer biological half-life.[1]
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Compatibility with Boc-SPPS: The use of the Boc protecting group for the N-terminus allows for a streamlined deprotection process using trifluoroacetic acid (TFA), which is compatible with the cleavage of the Trt group.[1]
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Versatility in Peptide Design: This dipeptide building block enables the incorporation of both a key functional amino acid (Histidine) and a conformation-inducing unnatural amino acid (Aib), expanding the possibilities for designing novel peptide therapeutics with improved pharmacological profiles.[1]
Caption: Structural components of Boc-His(Trt)-Aib-OH and their resulting advantages in peptide synthesis.
Experimental Protocols
Synthesis of Boc-His(Trt)-Aib-OH
A representative synthetic protocol for Boc-His(Trt)-Aib-OH is outlined below.
Caption: Workflow for the synthesis of Boc-His(Trt)-Aib-OH via hydrogenation.
Procedure:
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Dissolve 4.3 g of Boc-L-His(Trt)-Aib-OBzl in 30 ml of tetrahydrofuran (B95107) (THF) and 3 ml of ethyl acetate.
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Add 0.43 g of 5% Palladium on carbon (Pd/C) as a hydrogenation catalyst.
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Hydrogenate the mixture at 30°C for 2 hours under atmospheric hydrogen pressure (e.g., using a balloon).
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After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
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Wash the filtered catalyst with 30 ml of ethyl acetate.
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Stir the combined filtrate for several hours until a precipitate forms.
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Collect the precipitate by filtration.
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Dry the solid product under vacuum to obtain Boc-His(Trt)-Aib-OH.
Incorporation of Boc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the coupling of Boc-His(Trt)-Aib-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
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Resin-bound peptide with a free amine
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Boc-His(Trt)-Aib-OH
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIEA)
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Solvent (e.g., DMF)
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TFA for deprotection
Procedure:
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Resin Swelling: Swell the resin-bound peptide in DMF.
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Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of TFA in dichloromethane (B109758) (DCM).
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Neutralization: Neutralize the resulting TFA salt with a solution of DIEA in DMF.
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Activation: In a separate vessel, dissolve Boc-His(Trt)-Aib-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxyl group.
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Coupling: Add the activated Boc-His(Trt)-Aib-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
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Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the peptide sequence.
Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)
A generalized reverse-phase HPLC method for assessing the purity of Boc-His(Trt)-Aib-OH is provided below.
Caption: Workflow for HPLC analysis of Boc-His(Trt)-Aib-OH.
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: Water with 0.1% TFA.
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 214 nm or 220 nm.
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Injection Volume: 10 µL.
Spectroscopic Data
While experimental spectra are proprietary to manufacturers, the following table provides expected chemical shifts for the key structural components of Boc-His(Trt)-Aib-OH based on standard values for similar compounds. Actual spectra should be obtained for definitive characterization.
| Group | ¹H NMR Chemical Shift (ppm, approximate) | ¹³C NMR Chemical Shift (ppm, approximate) |
| Boc (C(CH₃)₃) | 1.4 | 28 (CH₃), 80 (quaternary C) |
| Aib (C(CH₃)₂) | 1.5 | 25 (CH₃), 57 (quaternary C) |
| His α-CH | 4.5 | 54 |
| His β-CH₂ | 3.1 | 30 |
| His imidazole CH | 6.8, 7.5 | 118, 135, 137 |
| Trt (C(Ph)₃) | 7.1-7.4 | 127-130 (aromatic CH), 144 (aromatic C-ipso), 75 (quaternary C) |
Mass Spectrometry: The expected exact mass for [M+H]⁺ is approximately 583.29 g/mol .
Applications in Drug Development
Boc-His(Trt)-Aib-OH is a cornerstone in the synthesis of peptide-based drugs. Its ability to confer stability and specific conformations is highly sought after.
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Metabolic Disorders: As a key building block for Semaglutide and other GLP-1 receptor agonists, it plays a vital role in the development of treatments for type 2 diabetes and obesity.
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Oncology: The creation of stable, helical peptides is a promising strategy for inhibiting protein-protein interactions that are critical for cancer cell growth and survival.
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Neurodegenerative Diseases: Peptides designed to cross the blood-brain barrier and interact with specific targets in the central nervous system can benefit from the enhanced stability provided by the Aib residue.[1]
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Antimicrobial Peptides: The conformational rigidity imparted by Aib can lead to more potent and selective antimicrobial peptides.
Conclusion
Boc-His(Trt)-Aib-OH is a sophisticated and indispensable tool for peptide chemists. Its well-designed structure addresses common challenges in peptide synthesis, such as racemization of histidine and peptide instability. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable dipeptide building block to advance the frontiers of peptide-based therapeutics.
